(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, an amino group, and a dimethylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxyaniline, undergoes nitration to form 2,5-dimethoxynitrobenzene. This intermediate is then reduced to 2,5-dimethoxyaniline.
Acylation: The 2,5-dimethoxyaniline is acylated with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to form the corresponding amide.
Formation of the Enenitrile: The amide is then subjected to a dehydration reaction using reagents like phosphorus oxychloride (POCl3) to form the enenitrile structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its analogs are investigated for their potential therapeutic effects. Research focuses on their ability to interact with specific biological targets and pathways.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and advanced composites. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile: Unique due to its specific combination of functional groups.
2,5-Dimethoxyphenylamine: Lacks the enenitrile and dimethylpropanoyl groups.
2,2-Dimethylpropanoyl chloride: Used as a reagent in the synthesis but lacks the amino and enenitrile groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)15(19)11(9-17)10-18-13-8-12(20-4)6-7-14(13)21-5/h6-8,10,18H,1-5H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBYTFIUHMHGDI-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=C(C=CC(=C1)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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